3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a phenoxy-methyl substituent at the pyrrolidine ring’s 3-position. The phenoxy group is substituted with bromine (2-position) and fluorine (4-position), imparting distinct electronic and steric properties. This compound is structurally related to sphingosine kinase (SphK) inhibitors like PF-543 but differs in substitution patterns and linker groups. Its molecular weight (calculated from the formula C₁₁H₁₂BrClFNO₂) is approximately 324.58 g/mol. Supplier information indicates availability from at least three commercial sources .
Properties
IUPAC Name |
3-[(2-bromo-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENXMZIULWCLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure features a pyrrolidine ring, which is known for its role in various biological interactions, making it a subject of interest in drug development and biochemical research.
The compound has the following chemical structure and properties:
- Chemical Formula : C11H14BrClFNO
- Molecular Weight : 292.59 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is believed to involve interactions with specific receptors or enzymes. Pyrrolidine derivatives often exhibit diverse pharmacological effects due to their ability to mimic natural substrates or inhibit enzymatic activities. The presence of halogen atoms (bromine and fluorine) in this compound may enhance its lipophilicity and receptor binding affinity, potentially leading to increased biological efficacy.
Antimicrobial Activity
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that certain pyrrolidine compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the presence of halogen substituents, which can enhance the interaction with bacterial cell membranes and disrupt their integrity .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 1 | 3.125 | Escherichia coli |
| 2 | 0.25 (control) | Ciprofloxacin |
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on similar pyrrolidine derivatives have shown varying degrees of cytotoxicity against cancer cell lines. The cytotoxic effects are often dose-dependent, with higher concentrations leading to increased cell death .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those with similar structural motifs to this compound. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .
- Cytotoxicity Assessment : Another case study investigated the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The findings revealed that compounds with specific functional groups exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity :
Research indicates that compounds containing halogen substitutions, such as bromine and fluorine, can exhibit enhanced antibacterial properties. Studies have shown that similar pyrrole derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication . The potential for 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride to act against resistant strains of bacteria makes it a candidate for further investigation in antibacterial drug development. -
Neuroactive Properties :
The structural features of this compound suggest it may have neuroactive properties. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders. Further exploration of its pharmacological profile could reveal new therapeutic avenues. -
Antiparasitic Potential :
Similar compounds have been identified as inhibitors of enzymes relevant to parasitic diseases, such as Human African trypanosomiasis. The inhibition of specific targets like pteridine reductase 1 has been linked to the activity of pyrrole-based compounds against Trypanosoma species . This highlights the need for further research into the antiparasitic capabilities of this compound.
Organic Synthesis Applications
-
Synthetic Intermediates :
The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It may be utilized in the preparation of more complex molecules through various coupling reactions and substitutions. Its ability to undergo nucleophilic attacks makes it valuable in synthesizing other biologically active compounds. -
Development of Derivatives :
The unique structural elements of this compound allow for the creation of derivatives with potentially enhanced biological activities or altered pharmacological profiles. This capability is crucial in medicinal chemistry, where slight modifications can lead to significant changes in efficacy and safety.
Case Studies and Research Findings
Several studies have highlighted the importance of halogenated pyrrole derivatives in drug discovery:
- Antibacterial Research : A study demonstrated that halogenated pyrroles could effectively inhibit Mycobacterium tuberculosis by blocking ATPase activity, showcasing their potential as new antibacterial agents .
- Neuropharmacology : Investigations into pyrrole-containing compounds have shown promise in modulating neurotransmitter systems, indicating their potential role in treating neurological disorders .
These findings underscore the need for further research into the pharmacological properties of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Key Compounds for Comparison :
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride (): Substituents: 4-Bromo, 2-methylphenoxy. Structural Impact: The methyl group at the phenoxy 2-position increases steric bulk compared to fluorine in the target compound. Bromine at the 4-position (vs. 2-position in the target) alters electronic distribution. Molecular Weight: ~328.63 g/mol (C₁₂H₁₅BrClNO). Supplier: Available via Enamine Ltd. and others .
Structural Impact: Direct phenoxy-pyrrolidine linkage reduces conformational flexibility compared to the target’s methylene bridge. Molecular Weight: ~245.71 g/mol (C₁₁H₁₃ClFNO).
PF-543 (): Structure: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride. Functional Role: Potent SphK1 inhibitor (Ki < 4.3 nM) with a sulfonyl group enhancing binding affinity. Selectivity: 100-fold higher for SphK1 over SphK2 .
Target Compound vs. Analogues :
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target’s bromine and fluorine substituents increase logP compared to analogues with methyl groups (e.g., ’s compound).
- Steric Effects : The 2-bromo substituent in the target may hinder rotational freedom compared to 4-bromo analogues.
- Safety: Analogues like 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride () require strict handling protocols (e.g., inhalation precautions), suggesting similar safety measures for the target compound .
Research and Development Implications
- Therapeutic Potential: While PF-543’s SphK1 inhibition is well-documented , the target compound’s halogenated structure may offer novel selectivity or pharmacokinetic profiles.
- Synthetic Accessibility : The methylene linker in the target simplifies synthesis compared to PF-543’s complex sulfonyl and benzyl groups.
Preparation Methods
Preparation of the 2-Bromo-4-fluorophenoxy Intermediate
The key intermediate, 2-bromo-4-fluorophenol, is commonly prepared or sourced with high purity. The phenol’s hydroxyl group acts as a nucleophile for subsequent alkylation reactions.
- Halogenation and fluorination steps are carefully controlled to achieve substitution at the 2- and 4-positions respectively.
- The phenol is then reacted with a suitable alkyl halide or formaldehyde equivalent to introduce the methylene group, forming the phenoxy methyl intermediate.
Coupling with Pyrrolidine
The pyrrolidine ring is introduced through nucleophilic substitution reactions:
- The phenoxy methyl intermediate bearing a good leaving group (e.g., a halide or tosylate) undergoes substitution with pyrrolidine.
- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitate nucleophilic attack.
- Temperature control (often between 0°C and 160°C) is critical to optimize yield and minimize side reactions.
- Organic bases such as triethylamine or diisopropylethylamine may be used to scavenge generated acids and drive the reaction forward.
Formation of Hydrochloride Salt
After synthesis of the free base 3-[(2-bromo-4-fluorophenoxy)methyl]pyrrolidine, conversion to the hydrochloride salt is performed:
- Treatment with hydrochloric acid in an organic solvent or aqueous medium precipitates the hydrochloride salt.
- This step improves compound stability, crystallinity, and facilitates purification by filtration and washing.
- The hydrochloride form is preferred for storage and handling in research and industrial applications.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation/Fluorination of phenol | Bromine source, fluorinating agent | Organic solvent | Ambient to reflux | >85 | Controlled to avoid polyhalogenation |
| Methylene linker introduction | Formaldehyde or chloromethyl reagent | THF or DMF | 0–50°C | 75–90 | Formation of phenoxy methyl intermediate |
| Coupling with pyrrolidine | Pyrrolidine, base (e.g., triethylamine) | DMF, THF | 25–100°C | 70–85 | Nucleophilic substitution |
| Hydrochloride salt formation | HCl (gas or solution) | Ethyl acetate or ethanol | Ambient | >95 | Precipitation and purification |
Research Findings and Process Optimization
- Solvent Choice: THF is preferred for the alkylation and coupling steps due to its ability to dissolve both organic and inorganic reagents and moderate polarity that stabilizes intermediates.
- Base Selection: Organic bases such as triethylamine or diisopropylethylamine effectively neutralize acids formed during substitution, improving yields and purity.
- Temperature Control: Lower temperatures (0 to -20°C) during nucleophilic substitution reduce side reactions and favor regioselectivity.
- Purification: Washing organic layers with brine and drying over anhydrous salts ensures removal of residual inorganic impurities.
- Scalability: The described methods are commercially scalable, employing inexpensive reagents and avoiding hazardous intermediates.
Summary Table of Preparation Method Features
| Feature | Description | Impact on Synthesis |
|---|---|---|
| Starting materials | 2-bromo-4-fluorophenol, pyrrolidine | Readily available, cost-effective |
| Key reaction type | Nucleophilic substitution | Efficient C–O and C–N bond formation |
| Solvents | THF, DMF, ethyl acetate | Facilitate solubility and reaction control |
| Bases | Triethylamine, diisopropylethylamine | Neutralize acids, improve yield |
| Temperature range | 0°C to 160°C | Controls reaction rate and selectivity |
| Salt formation | HCl treatment | Enhances stability and purification |
| Yield range | 70% to >95% overall | Suitable for research and industrial scale |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, analogous pyrrolidine derivatives are synthesized via alkylation of pyrrolidine with halogenated benzyl bromides under basic conditions (e.g., NaOH in dichloromethane) . Key steps include protecting group strategies (e.g., Boc protection) for amine stability and purification via recrystallization or column chromatography. Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and salt formation.
- HPLC-MS for purity assessment (>95% by area normalization) and molecular ion confirmation.
- Elemental analysis (C, H, N) to validate stoichiometry.
- Melting point determination (e.g., 249–254°C for related pyrrolidine salts) .
Q. What solvent systems are recommended for solubility studies of this hydrochloride salt?
- Methodological Answer : Hydrochloride salts are generally soluble in polar solvents (water, methanol, DMSO). For experimental use, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers (pH 4–7). Precipitation issues may arise in high-ionic-strength solutions; sonication or mild heating (≤40°C) can aid dissolution .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during scale-up?
- Methodological Answer : Key strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize over-alkylation.
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors.
- Yield improvements (e.g., from 13% to >30%) have been reported for similar compounds via iterative solvent selection (e.g., THF vs. DCM) and stoichiometric adjustments .
Q. What analytical approaches are used to identify and quantify impurities in this compound?
- Methodological Answer : Impurity profiling involves:
- LC-HRMS : Detect trace byproducts (e.g., dehalogenated or oxidized species) with ppm-level sensitivity.
- Stability-indicating methods : Stress testing (heat, light, humidity) followed by forced degradation studies.
- Reference standards : Compare against certified impurities (e.g., brominated byproducts) listed in pharmacopeial databases .
- Quantify impurities using calibration curves (R² > 0.99) and report as per ICH Q3A/B guidelines .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 3-fluoro vs. 4-fluoro) or pyrrolidine substitutions (e.g., methyl groups) to assess electronic and steric effects .
- Biological assays : Test binding affinity (e.g., receptor inhibition IC₅₀) and physicochemical properties (logP, pKa) to correlate structure with activity.
- Computational modeling : Use DFT or molecular docking to predict interactions with target proteins (e.g., GPCRs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
